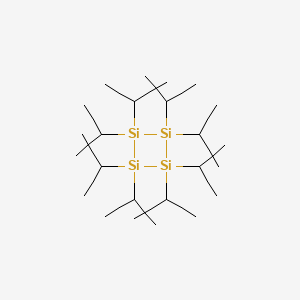
Octa(propan-2-yl)tetrasiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa(propan-2-yl)tetrasiletane is a silicon-based compound with the chemical formula Si4(C3H7)8 It is characterized by the presence of four silicon atoms forming a tetrasiletane core, each bonded to two propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octa(propan-2-yl)tetrasiletane typically involves the reaction of silicon tetrachloride (SiCl4) with propan-2-yl magnesium bromide (C3H7MgBr) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The general reaction scheme is as follows:
SiCl4+8C3H7MgBr→Si4(C3H7)8+4MgBrCl
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octa(propan-2-yl)tetrasiletane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The propan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides (RO-) or amines (RNH2) can be employed.
Major Products Formed
Oxidation: Silicon-oxygen compounds such as silanols (Si-OH) or siloxanes (Si-O-Si).
Reduction: Silicon-hydrogen compounds (Si-H).
Substitution: Various substituted silicon compounds depending on the nucleophile used.
Scientific Research Applications
Octa(propan-2-yl)tetrasiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a reagent in organosilicon chemistry.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which Octa(propan-2-yl)tetrasiletane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. The compound can interact with various molecular targets, including organic and inorganic substrates, through its reactive silicon centers. These interactions can lead to the formation of new compounds with desirable properties for specific applications.
Comparison with Similar Compounds
Similar Compounds
Hexa(propan-2-yl)disiletane: Contains two silicon atoms and six propan-2-yl groups.
Tetra(propan-2-yl)siletane: Contains one silicon atom and four propan-2-yl groups.
Uniqueness
Octa(propan-2-yl)tetrasiletane is unique due to its tetrasiletane core structure, which provides enhanced stability and reactivity compared to similar compounds with fewer silicon atoms. This structural uniqueness makes it a valuable compound for various advanced applications.
Properties
CAS No. |
79848-13-8 |
|---|---|
Molecular Formula |
C24H56Si4 |
Molecular Weight |
457.0 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octa(propan-2-yl)tetrasiletane |
InChI |
InChI=1S/C24H56Si4/c1-17(2)25(18(3)4)26(19(5)6,20(7)8)28(23(13)14,24(15)16)27(25,21(9)10)22(11)12/h17-24H,1-16H3 |
InChI Key |
JGQFCTNLYRVHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]1([Si]([Si]([Si]1(C(C)C)C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


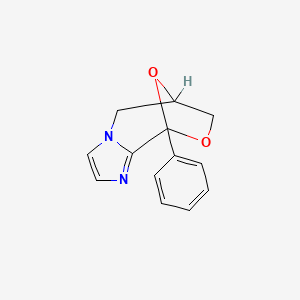
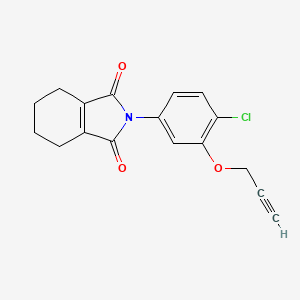
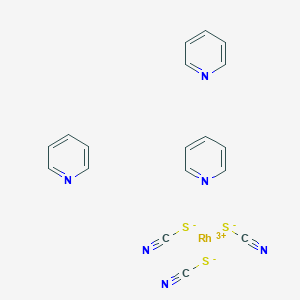
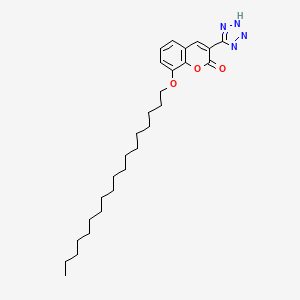
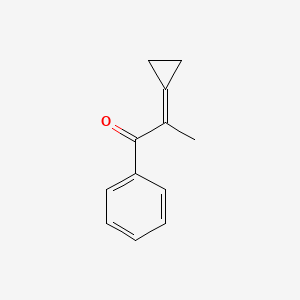
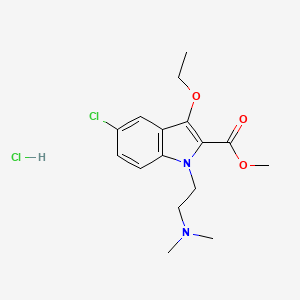
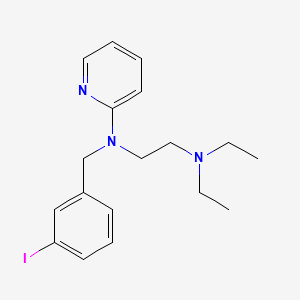
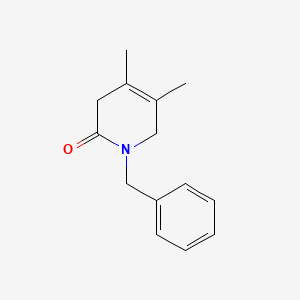
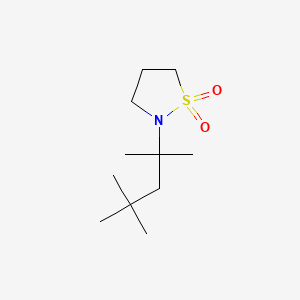
![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
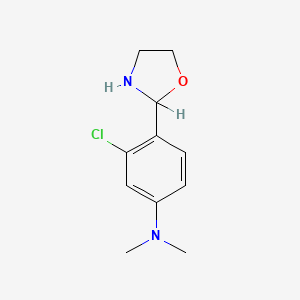
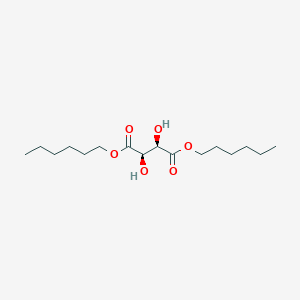
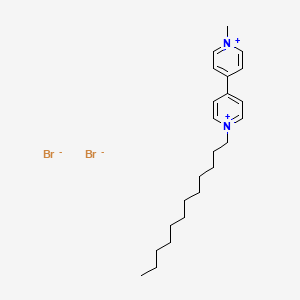
![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
